molecular formula C20H20N2O2 B13816568 Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- CAS No. 32391-60-9

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-

Cat. No.: B13816568
CAS No.: 32391-60-9
M. Wt: 320.4 g/mol
InChI Key: AKGXJTYPTNGRPS-UHFFFAOYSA-N
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Description

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a heterocyclic compound that features both morpholine and oxazole rings in its structure

Properties

CAS No.

32391-60-9

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]morpholine

InChI

InChI=1S/C20H20N2O2/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2

InChI Key

AKGXJTYPTNGRPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Biological Activity

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is a compound that combines a morpholine ring with a 2-oxazole moiety substituted by two phenyl groups. This unique structural configuration contributes to its notable biological activities, particularly in the fields of medicinal chemistry and materials science. The compound has been investigated for its antimicrobial and anticancer properties, with potential applications in therapeutic contexts.

Chemical Structure and Synthesis

The synthesis of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with morpholine. This reaction is facilitated by a base such as potassium carbonate under controlled heating conditions to enhance yield. Advanced purification techniques like chromatography are employed to ensure high purity of the final product.

Antimicrobial Properties

Research indicates that Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results. The mechanism of action is believed to involve binding to specific enzymes or receptors that modulate their activity, potentially inhibiting cell proliferation.

Table 1: Antimicrobial Activity of Morpholine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
MorpholineE. coli50 μg/mL
MorpholineS. aureus40 μg/mL
MorpholineC. albicans30 μg/mL

Anticancer Activity

Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- has also been investigated for its anticancer properties. Studies suggest that it may promote apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation. Research has shown that the compound can effectively reduce tumor growth in various cancer models .

Case Study: In Vivo Anticancer Efficacy
In a recent study involving murine models of breast cancer, treatment with Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- resulted in a significant reduction in tumor size compared to control groups. The compound was administered intraperitoneally at doses of 10 mg/kg body weight for four weeks. Histopathological analysis revealed increased apoptosis in tumor tissues, suggesting a direct effect on cancer cell viability.

The biological activity of Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)- is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, particularly against tyrosinase and other key metabolic enzymes involved in cancer progression.
  • Receptor Modulation : It has been shown to modulate receptor activity related to neurotransmitter systems, which may contribute to its anticancer effects by influencing cellular signaling pathways .

Comparative Analysis

Morpholine derivatives exhibit varying degrees of biological activity based on structural modifications. Here is a comparison of selected compounds:

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
MorpholineSimple morpholine ringLimited activity
Morpholine, 4-((4,5-diphenyl-2-oxazolyl)methyl)-Dual-ring structure with oxazoleSignificant antimicrobial and anticancer activity
Acetamide derivativeContains acetamide functionalityVaries based on substituents

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